molecular formula C8H7BrF2 B2443592 1-Bromo-3-(2,2-difluoroethyl)benzene CAS No. 1379364-29-0

1-Bromo-3-(2,2-difluoroethyl)benzene

Cat. No. B2443592
CAS RN: 1379364-29-0
M. Wt: 221.045
InChI Key: RTJPWXXEWAFBSU-UHFFFAOYSA-N
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Description

1-Bromo-3-(2,2-difluoroethyl)benzene, also known as BDDE, is a synthetic organic compound . It has a CAS Number of 1379364-29-0 and a molecular weight of 221.04 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrF2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,8H,5H2 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthesis of New Compounds

  • 1-Bromo-3,5-bis(trifluoromethyl)benzene, similar in structure to 1-Bromo-3-(2,2-difluoroethyl)benzene, has been used in organometallic synthesis. It offers a starting point for various synthetically useful reactions via organometallic intermediates (Porwisiak & Schlosser, 1996).

Application in Organic Synthesis

  • 1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes, closely related to this compound, have been applied in Diels-Alder Reactions for synthesizing ortho-CF2Br-Substituted Biaryls. This showcases its role in facilitating complex organic synthesis (Muzalevskiy et al., 2009).

Fluorescence Properties

  • Studies on 1-Bromo-4-(2,2-diphenylvinyl)benzene, structurally similar to this compound, highlight its fluorescence properties. Such compounds can exhibit different photoluminescence properties in solution and solid state, indicating potential applications in materials science and sensor technology (Liang Zuo-qi, 2015).

Synthetic Precursors

  • Synthesis, characterization, and theoretical studies of 1-bromo-4-(3,7-dimethyloctyl)benzene, akin to this compound, have been conducted. This compound serves as a precursor for the bottom-up synthesis of planar one-dimensional graphene nanoribbons, suggesting potential applications in nanotechnology and material science (Patil et al., 2012).

Organometallic Complexes

  • Research on 1-Bromo-3,5-bis(7-azaindolyl)phenyl and related compounds, similar to this compound, has led to the synthesis of new luminescent cyclometalated palladium(II) and platinum(II) complexes. These complexes have potential applications in the field of luminescent materials and catalysis (Song et al., 2001).

Safety and Hazards

This compound is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Mode of Action

It is known that brominated compounds often interact with biological targets through halogen bonding, which can influence the structure and function of proteins and other macromolecules .

Pharmacokinetics

It is known that the compound’s molecular weight (22104 g/mol ) falls within the range generally favorable for oral bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and activity. For 1-Bromo-3-(2,2-difluoroethyl)benzene, it is recommended to be stored at 4°C , suggesting that it may be sensitive to temperature.

properties

IUPAC Name

1-bromo-3-(2,2-difluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJPWXXEWAFBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1379364-29-0
Record name 1-bromo-3-(2,2-difluoroethyl)benzene
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